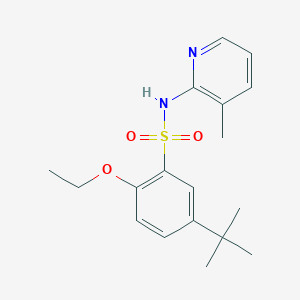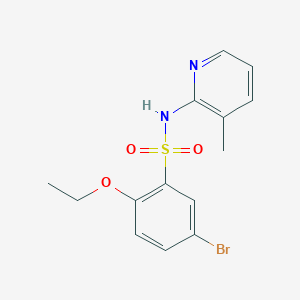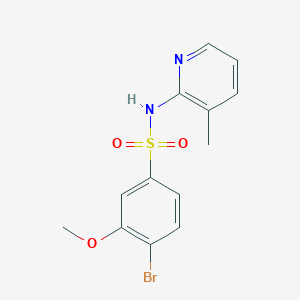![molecular formula C15H14ClNO4S B497997 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-00-9](/img/structure/B497997.png)
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with a 4-chloro-2,5-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Chloro-2,5-dimethylbenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
2-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the sulfonamide group.
4-Chlorobenzoic acid: Contains the benzoic acid moiety with a chloro substituent but lacks the sulfonamide group.
Uniqueness
2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of the sulfonamide and benzoic acid moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
2-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-8-14(10(2)7-12(9)16)22(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCXZFRMMNENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497935.png)
